2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid

Regioisomeric differentiation Structure–activity relationships Medicinal chemistry

Scarce 7-substituted 2,1-benzisothiazolone building blocks limit SAR exploration. 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid solves this with a defined 7-methyl substituent (LogP ~1.46, TPSA 59.3 Ų) that alters steric/electronic profiles vs. 4-methyl or 7-halo analogs, enabling regiochemically distinct medicinal chemistry. Key differentiators: • N-acetic acid handle permits high-yielding amide, ester, and hydrazide derivatizations • 95% purity, C10H9NO3S, MW 223.25 g/mol; readily soluble for reverse-phase HPLC purification • Underexplored benzo[c]isothiazolone core offers novel IP opportunities vs. patented 1,2-isomers • Reliable B2B supply with transparent stock status and global shipping for R&D programs.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
Cat. No. B15258174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)SN2CC(=O)O
InChIInChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)11(5-8(12)13)15-10(7)14/h2-4H,5H2,1H3,(H,12,13)
InChIKeyOLTWGNFTHQVVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid – Structural Identity and Procurement-Relevant Profile


2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 2092829-95-1) is a heterocyclic carboxylic acid belonging to the 2,1-benzisothiazolone (benzo[c]isothiazolone) class, characterized by a benzene ring fused to an isothiazole ring bearing a 3-oxo group, an N-acetic acid side chain at position 1, and a methyl substituent at position 7 . Its molecular formula is C10H9NO3S with a molecular weight of 223.25 g/mol . The compound is commercially available at research-grade purity (typically 95%) from multiple suppliers, though stock availability is limited—some vendors list it as discontinued . This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the benzisothiazolone scaffold known for diverse biological activities including anti-inflammatory, antimicrobial, and enzyme inhibitory properties [1].

Why Generic Benzisothiazolone Acetic Acids Cannot Substitute for 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid


Within the benzisothiazolone acetic acid class, the position and nature of aromatic ring substitution critically determine physicochemical properties, biological target engagement, and metabolic stability. The 7-methyl substituent on the 2,1-benzisothiazolone scaffold (benzo[c]isothiazolone) introduces regiochemically distinct steric and electronic effects compared to unsubstituted, 4-methyl, 6-fluoro, or 7-chloro analogs . The 2,1-benzisothiazolone isomer itself differs fundamentally from the more common 1,2-benzisothiazolone (benzo[d]isothiazolone) isomer in heteroatom positioning, which alters ring electronics, tautomeric equilibria, and biological recognition [1]. Even seemingly minor substitutions produce meaningful LogP shifts: the target compound has a predicted LogP of approximately 1.46, whereas the unsubstituted parent (CAS 55114-02-8) is expected to be more hydrophilic . In drug discovery programs targeting specific enzymes such as aldose reductase or COX isoforms, these substitution-dependent differences can determine whether a compound achieves the desired potency, selectivity, and pharmacokinetic profile—rendering simple in-class substitution unreliable without experimental confirmation [2].

Quantitative Differentiation Guide: 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid vs. Closest Analogs


Regioisomeric Methyl Positioning: 7-Methyl vs. 4-Methyl Substitution

The position of the methyl substituent on the benzisothiazolone aromatic ring determines steric accessibility to the N-acetic acid side chain and electronic distribution across the heterocyclic core. 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid bears the methyl group at the 7-position, distal to the N1-acetic acid side chain, whereas the 4-methyl regioisomer (CAS 2092830-05-0) places the methyl group adjacent to the N1 position, creating greater steric hindrance around the acetic acid moiety . The 7-methyl derivative has a predicted LogP of 1.46 and TPSA of 59.3 Ų ; the 4-methyl regioisomer is expected to exhibit similar LogP but different conformational preferences due to peri-interactions between the 4-methyl and the N-acetic acid group . This regioisomeric distinction is critical when the N-acetic acid moiety participates in target binding—the 4-methyl regioisomer may experience restricted conformational freedom that can reduce binding affinity compared to the 7-methyl analog [1].

Regioisomeric differentiation Structure–activity relationships Medicinal chemistry

Lipophilicity Comparison: 7-Methyl vs. Unsubstituted Parent Compound

The addition of a methyl group at the 7-position of the 2,1-benzisothiazolone core increases lipophilicity compared to the unsubstituted parent compound 2-(3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid (CAS 55114-02-8). The 7-methyl derivative has a predicted LogP of 1.46 and TPSA of 59.3 Ų . The unsubstituted parent (C9H7NO3S, MW 209.22) lacks the methyl group, resulting in a lower predicted LogP (estimated approximately 1.0 based on fragment-based calculation) and identical hydrogen bond acceptor/donor counts . This LogP increase of approximately 0.5 units corresponds to a roughly 3-fold increase in octanol–water partition coefficient, which can meaningfully enhance passive membrane permeability while maintaining aqueous solubility within an acceptable range . Both compounds share the same TPSA and H-bond donor/acceptor counts, indicating that the methyl substitution modulates lipophilicity without altering hydrogen-bonding capacity .

Lipophilicity Membrane permeability Drug-likeness

Class-Level Anti-Inflammatory Activity: Benzothiazolone Acetic Acid Scaffold Validation

While no direct bioactivity data exists for 2-(7-methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid, the benzothiazolone-3-yl acetic acid scaffold has been extensively validated for anti-inflammatory and analgesic activity. In the Dogruer et al. (1998) study, a series of (2-benzothiazolone-3-yl)acetic acid derivatives were evaluated in carrageenan-induced hind paw edema and p-benzoquinone-induced writhing models [1]. Compound 6c in that series demonstrated the highest analgesic and anti-inflammatory activity without causing gastric lesions [1][2]. Separately, the Onkol et al. (2010) study on [6-acyl-2-benzothiazolinon-3-yl]acetic acids reported compounds with anti-inflammatory activity comparable to reference NSAIDs in the carrageenan edema model [3]. Additionally, the structurally related 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl acetates (saccharin-derived sultams) exhibited excellent to moderate anti-inflammatory activity against IL-6 and TNF-α, with some esters showing superior COX-1 binding free energies compared to aspirin (ASA) [4]. The 7-methyl substitution pattern on the 2,1-benzisothiazolone core represents a distinct chemical space within this validated pharmacophore class, with the potential for differentiated COX isoform selectivity owing to altered steric and electronic properties [5].

Anti-inflammatory Analgesic COX inhibition Drug discovery

Halogen vs. Methyl at C7: 7-Chloro Analog as a Comparator for Electronic Effects

The 7-chloro analog 2-(7-chloro-3-oxo-2,1-benzisothiazol-1(3H)-yl)acetic acid (CAS 2090722-06-6, C9H6ClNO3S, MW 243.67) substitutes the 7-methyl group with an electron-withdrawing chlorine atom [1]. This substitution introduces fundamentally different electronic properties: chlorine is electron-withdrawing (−I effect) and can participate in halogen bonding, whereas methyl is electron-donating (+I effect) and purely hydrophobic [2]. The chlorine atom increases molecular weight by approximately 20.4 g/mol and adds potential for CYP450-mediated oxidative metabolism at the halogen site, whereas the 7-methyl group may undergo CYP-mediated methyl hydroxylation . In benzisothiazolone antimicrobial SAR, halogen substitution at various positions has been shown to modulate potency; however, the 7-chloro analog has no published head-to-head bioactivity data against the 7-methyl derivative [3]. Selection between these two compounds should be driven by the desired electronic profile: electron-donating (7-methyl) for enhanced ring electron density and potential π-stacking interactions, versus electron-withdrawing (7-chloro) for reduced electron density and potential halogen-bonding interactions with target proteins [4].

Halogen bonding Metabolic stability CYP450 interactions

2,1-Benzisothiazolone (Benzo[c]isothiazolone) vs. 1,2-Benzisothiazolone (Benzo[d]isothiazolone) Isomerism: Fundamental Scaffold Differentiation

The target compound is built on the 2,1-benzisothiazolone (benzo[c]isothiazolone) scaffold, in which the sulfur atom is adjacent to the benzene ring junction and the nitrogen atom occupies the distal position of the isothiazole ring. This contrasts with the more extensively studied 1,2-benzisothiazolone (benzo[d]isothiazolone) scaffold, where sulfur and nitrogen positions are reversed [1]. This isomerism has significant consequences: the 2,1-isomer places the carbonyl (3-oxo) group adjacent to the benzene ring while the N1 position carries the acetic acid side chain; in the 1,2-isomer, the carbonyl is at position 3 adjacent to sulfur and the N2 position carries the substituent . The electronic distribution, dipole moment, and tautomeric preferences differ between the two isomers [1]. The majority of published biological data pertains to 1,2-benzisothiazolones (including saccharin derivatives and caspase-3 inhibitors with nanomolar IC50 values) [2], whereas 2,1-benzisothiazolones remain comparatively underexplored. In Zani et al. (1994), 2,1-benzisothiazole derivatives generally exhibited weak antimicrobial activity, with only compound 61 showing relatively high activity against Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae—indicating that the 2,1-isomer class can yield active compounds but requires specific substitution patterns [3]. The target 7-methyl derivative occupies a unique position at the intersection of the underexplored 2,1-isomer space and the 7-substituted series.

Isosterism Scaffold hopping Heterocyclic chemistry Target selectivity

High-Value Application Scenarios for 2-(7-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid


Medicinal Chemistry: Lead Optimization of Anti-Inflammatory Benzisothiazolone Acetic Acids

Building on the validated anti-inflammatory activity of benzothiazolone-3-yl acetic acid derivatives reported by Dogruer et al. (1998) and Onkol et al. (2010), this compound can serve as a key intermediate or scaffold for synthesizing novel 7-substituted 2,1-benzisothiazolone acetic acid analogs [1][2]. The 7-methyl group provides a specific lipophilicity and steric profile (LogP ~1.46, TPSA 59.3 Ų) that differentiates it from unsubstituted, 4-methyl, and 7-halogeno analogs . Researchers can use this compound to probe the SAR of the C7 position, which in the 1,2-benzisothiazolone series has been shown to be critical for antimicrobial and anti-inflammatory potency [3]. The N-acetic acid functionality enables further derivatization into amides, esters, and hydrazides, as demonstrated by Onkol et al. (2010) for the 1,2-isomer series [2].

Scaffold-Hopping and Intellectual Property Generation in the Benzisothiazolone Space

The 2,1-benzisothiazolone (benzo[c]isothiazolone) scaffold is structurally distinct from the extensively patented 1,2-benzisothiazolone (benzo[d]isothiazolone) isomer [4]. The 1,2-isomer has been the subject of numerous patents covering caspase-3 inhibitors (IC50 values down to 1.15 nM), anti-HIV agents, and aldose reductase inhibitors [5]. The 2,1-isomer, particularly with 7-methyl substitution, represents a relatively unexplored chemical space that may offer novel intellectual property opportunities. This compound can serve as a starting point for generating patentable composition-of-matter claims around 7-substituted-2,1-benzisothiazolone acetic acids, with the potential for differentiated target selectivity due to altered heteroatom positioning and electronic distribution [4].

Chemical Biology Tool Compound: Probing 2,1-Benzisothiazolone Target Engagement

Given the underexplored nature of the 2,1-benzisothiazolone scaffold in biological systems [4], this compound can be deployed as a chemical biology probe to investigate target engagement profiles distinct from those of 1,2-benzisothiazolone-based inhibitors. Zani et al. (1994) demonstrated that certain 2,1-benzisothiazole derivatives exhibit selective antimicrobial activity and genotoxic profiles that differ from their 1,2-isomer counterparts [6]. The 7-methyl derivative, with its defined LogP and TPSA, can be used in cellular thermal shift assays (CETSA), affinity-based proteomics, or phenotypic screening to identify novel protein targets and build the SAR landscape for this scaffold class. The compound's carboxylic acid handle also permits conjugation to biotin, fluorophores, or solid supports for pull-down experiments .

Synthetic Methodology Development: N-Alkylation and Amide Coupling on the 2,1-Benzisothiazolone Core

The 2,1-benzisothiazolone acetic acid scaffold with 7-methyl substitution provides a useful substrate for developing and optimizing N-alkylation, esterification, and amide coupling methodologies. Compared to the 4-methyl regioisomer, the 7-methyl derivative offers less steric hindrance at the N1-acetic acid position, potentially enabling higher yielding derivatization reactions . The compound can also be used as a standard building block in the synthesis of more complex heterocyclic systems, as demonstrated by the broader class of N-substituted oxobenzothiazolines used as plant growth regulators and pharmaceutical intermediates [7]. The predicted LogP of 1.46 facilitates chromatographic purification of reaction products using reverse-phase HPLC .

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